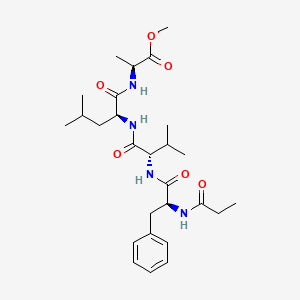

propionyl-Phe-Val-Leu-Ala-OMe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

propionyl-Phe-Val-Leu-Ala-OMe is a synthetic peptide compound with the molecular formula C27H42N4O6 and a molecular weight of 518.65 g/mol . This compound is characterized by its complex structure, which includes multiple amino acid residues and a phenyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of propionyl-Phe-Val-Leu-Ala-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification.

化学反応の分析

Types of Reactions

propionyl-Phe-Val-Leu-Ala-OMe can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the peptide bonds or the phenyl group.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives.

科学的研究の応用

Medicinal Chemistry

Peptide Synthesis and Drug Development

Propionyl-Phe-Val-Leu-Ala-OMe serves as a model compound in the synthesis of bioactive peptides. Its structure allows for the exploration of peptide coupling techniques, which are crucial for developing therapeutics targeting specific diseases such as cancer and metabolic disorders. The compound's amino acid sequence can be modified to enhance its pharmacological properties, making it a versatile scaffold in drug design .

Therapeutic Potential

Research indicates that peptides similar to this compound may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that branched-chain amino acids (BCAAs), which include leucine and valine, play significant roles in metabolic regulation and may influence insulin sensitivity . This suggests potential applications of this compound in managing conditions like obesity and type 2 diabetes.

Biochemical Research

Metabolic Studies

The compound is utilized in metabolic studies to understand the interactions between amino acids and lipid metabolism. Research has demonstrated that BCAAs can affect the fatty acid oxidation pathways, which are critical for energy homeostasis . By studying this compound, researchers can gain insights into how specific amino acid sequences influence metabolic pathways.

Proteomics and Enzyme Activity

this compound can also be used to investigate enzyme specificity and activity. For example, studies on peptidyl-aminoacyl-l/d-isomerases have highlighted how similar peptides interact with enzymes involved in post-translational modifications . Understanding these interactions can lead to advancements in proteomics, particularly in characterizing enzyme-substrate relationships.

Case Study 1: Insulin Sensitivity

A study involving plasma samples from subjects with varying insulin sensitivity found that metabolites associated with BCAAs were linked to metabolic disorders. The presence of this compound analogs could potentially serve as biomarkers for assessing metabolic health .

Case Study 2: Cancer Research

In cancer research, peptides derived from this compound have been tested for their ability to inhibit tumor growth. Preliminary findings indicate that modifications to the peptide structure enhance its efficacy against specific cancer cell lines, suggesting its potential as a therapeutic agent .

Data Table: Comparative Analysis of Peptide Applications

作用機序

The mechanism of action of propionyl-Phe-Val-Leu-Ala-OMe involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala: Lacks the methoxy group.

3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu: Shorter peptide chain.

3-Phenyl-N-propionyl-L-Ala-L-Val: Even shorter peptide chain.

Uniqueness

propionyl-Phe-Val-Leu-Ala-OMe is unique due to its specific sequence and the presence of the methoxy group, which can influence its chemical properties and biological activities.

特性

CAS番号 |

19526-15-9 |

|---|---|

分子式 |

C27H42N4O6 |

分子量 |

518.655 |

IUPAC名 |

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(propanoylamino)propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoate |

InChI |

InChI=1S/C27H42N4O6/c1-8-22(32)29-21(15-19-12-10-9-11-13-19)25(34)31-23(17(4)5)26(35)30-20(14-16(2)3)24(33)28-18(6)27(36)37-7/h9-13,16-18,20-21,23H,8,14-15H2,1-7H3,(H,28,33)(H,29,32)(H,30,35)(H,31,34)/t18-,20-,21-,23-/m0/s1 |

InChIキー |

BAIRFIBQXUHMRS-ROQCDXFCSA-N |

SMILES |

CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)OC |

同義語 |

3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala-OMe |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。